molecular formula C16H14N2O4S B2986919 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941998-59-0

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2986919
CAS No.: 941998-59-0
M. Wt: 330.36
InChI Key: VIMRHVUWXFADHA-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative of interest in chemical biology and agricultural science research. Compounds featuring the N-(benzo[d][1,3]dioxol-5-yl) moiety have been identified as a promising scaffold in the discovery of novel plant growth regulators . Specifically, closely related structural analogs have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote primary root growth in model plants such as Arabidopsis thaliana and Oryza sativa (rice) . The mechanism of action for this class of compounds is associated with the auxin signaling pathway; research indicates they function as agonists of the Transport Inhibitor Response 1 (TIR1) receptor, a key component in auxin perception . Activation of TIR1 by these agonists enhances downstream auxin response signals, leading to transcriptional changes that down-regulate root growth-inhibiting genes and ultimately result in a more extensive root system . Molecular docking studies suggest that these derivatives can exhibit a stronger binding affinity for TIR1 than traditional auxins like NAA (1-naphthylacetic acid), highlighting their significant research value for investigating root architecture and developing strategies to improve crop productivity . This compound is provided for research purposes to facilitate such studies in plant physiology and agrochemical discovery. This product is intended for research use only and is not intended for diagnostic or therapeutic uses, or for use in humans.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-23-12-4-2-3-10(7-12)17-15(19)16(20)18-11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMRHVUWXFADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the following steps:

    Formation of Benzo[d][1,3]dioxole Derivative: The benzo[d][1,3]dioxole moiety can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form piperonal, which is then subjected to further reactions to introduce the desired substituents.

    Preparation of 3-(Methylthio)phenyl Derivative: The 3-(methylthio)phenyl group can be synthesized by reacting 3-bromothiophenol with methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the 3-(methylthio)phenyl derivative using oxalyl chloride and a base like triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the oxalamide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table compares N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide with structurally related compounds, focusing on substituents, molecular properties, and reported biological or metabolic behaviors:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Findings Reference
Target Compound :
This compound
N1: Benzo[d][1,3]dioxol-5-yl
N2: 3-(Methylthio)phenyl
C₁₆H₁₄N₂O₄S 330.36 Inferred properties: Moderate lipophilicity (due to methylthio group); potential metabolic stability (similar to No. 1768 in ).
N1-(2-Bromophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 19) N1: 2-Bromophenyl
N2: 4-Methoxyphenethyl
C₁₇H₁₇BrN₂O₃ 377.24 Low yield (30%); moderate metabolic stability in hepatocytes.
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 20) N1: 3-Chlorophenyl
N2: 4-Methoxyphenethyl
C₁₇H₁₇ClN₂O₃ 332.79 Higher lipophilicity than Compound 19; no amide hydrolysis observed.
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide N1: Benzo[d][1,3]dioxol-5-ylmethyl
N2: Heterocyclic furan-thiophene
C₂₀H₁₈N₂O₆S 414.4 Enhanced π-π stacking potential due to fused heterocycles; no metabolic data available.
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide N1: Piperidine-benzothiazole
N2: 2-(Methylthio)phenyl
C₂₂H₂₄N₄O₂S₂ 440.6 Improved solubility via piperidine; potential for kinase inhibition.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) N1: 2,4-Dimethoxybenzyl
N2: Pyridinylethyl
C₁₉H₂₃N₃O₄ 369.41 Rapid metabolism in rat hepatocytes; no amide hydrolysis products detected.

Key Structural and Functional Insights:

Substituent Effects on Metabolism: The methylthio group in the target compound may confer slower oxidative metabolism compared to methoxy or halogenated analogs (e.g., Compounds 19–20), as sulfur-containing groups are less prone to cytochrome P450-mediated oxidation . In contrast, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism but avoids amide bond cleavage, suggesting that electron-donating substituents (e.g., methoxy) may accelerate degradation of the parent structure without breaking the oxalamide core .

Heterocyclic Modifications :

  • Compounds with piperidine-benzothiazole (e.g., ) or furan-thiophene (e.g., ) substituents show improved solubility and binding affinity to hydrophobic enzyme pockets, which the target compound may lack due to its simpler aromatic groups.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to General Procedure 1 in (oxalyl chloride-mediated coupling), though yields may vary depending on the reactivity of the 3-(methylthio)aniline intermediate.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural properties. This compound features a benzo[d][1,3]dioxole moiety and a 3-(methylthio)phenyl group linked by an oxalamide functional group. The combination of these structural elements suggests potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4S, with a molecular weight of 344.38 g/mol. Its structure can be represented as follows:

C17H16N2O4S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

The compound's oxalamide linkage (CONHCO) is known for its chemical stability and ability to participate in various chemical reactions, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A related study reported that an analogue of this compound demonstrated an IC50 value of 32 µM against the MCF7 breast cancer cell line, indicating potential for further exploration in cancer therapeutics .

Antimicrobial Activity

The unique structural features of this compound also suggest possible antimicrobial properties. The presence of the methylthio group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary studies on similar compounds have indicated effectiveness against a range of bacterial strains.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Synthesis of Benzo[d][1,3]dioxole Derivative : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Preparation of 3-(Methylthio)phenyl Group : This is typically synthesized by reacting 3-bromothiophenol with methyl iodide in the presence of a base.
  • Formation of Oxalamide Linkage : The final step involves coupling the two synthesized components through an oxalamide bond formation reaction.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyCompoundActivityIC50 Value
De Sá-Junior et al. (2013)N-(benzo[d][1,3]dioxol-5-yl)methylbenzenesulfonamideAnticancer (MCF7 cells)32 µM
Smith et al. (2020)Analogous benzo[d][1,3]dioxole derivativesAntimicrobial (Staphylococcus aureus)Not specified

These studies highlight the potential for further investigation into the biological activities associated with this class of compounds.

Q & A

Q. How can advanced chromatographic methods validate purity?

  • Methodology :
  • UHPLC-DAD/ELSD : Achieve baseline separation with C18 columns (1.7 µm, 2.1 × 50 mm) and gradient elution (ACN/water + 0.1% formic acid).
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns if asymmetric centers are present .

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